tert-Butyl 7-bromo-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 7-bromo-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C13H14BrNO2 . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole .
Synthesis Analysis
The synthesis of “tert-Butyl 7-bromo-1H-indole-1-carboxylate” starts from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3. The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .Molecular Structure Analysis
The molecular weight of “tert-Butyl 7-bromo-1H-indole-1-carboxylate” is 296.16 . The SMILES string for the compound isCC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Br
. Chemical Reactions Analysis
Indole derivatives, including “tert-Butyl 7-bromo-1H-indole-1-carboxylate”, are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .Physical And Chemical Properties Analysis
The compound has a boiling point of 201 °C and a density of 1.07 g/mL at 25 °C . The refractive index is n20/D 1.543 .Scientific Research Applications
Synthesis of 5-HT6 Antagonists
Tert-Butyl 7-bromo-1H-indole-1-carboxylate derivatives have been utilized in the synthesis of potent 5-HT6 antagonists, instrumental in neuropharmacology for treating disorders such as Alzheimer's and schizophrenia. One such synthesis involved an efficient chiral resolution of an intermediate compound, leading to the successful multi-gram scale production of a 5-HT6 antagonist. The process included the utilization of tert-butyl 2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole-11-carboxylate, highlighting the compound's role in the development of therapeutically significant molecules (Isherwood et al., 2012).
Synthesis of Heteropolycycles and γ-Carbolines
The compound has shown utility in the synthesis of various heteropolycycles and γ-carbolines, contributing to the development of new chemical entities. This involves transformations such as the palladium-catalyzed intramolecular annulation of alkynes, yielding various derivatives with potential applications in medicinal chemistry and material science (Zhang & Larock, 2003).
Development of Novel Organic Compounds
Research also demonstrates the role of tert-Butyl 7-bromo-1H-indole-1-carboxylate derivatives in the synthesis of structurally new and interesting compounds such as tert-butyl- and bromo-functionalized indoles and quinoxalines. These compounds are synthesized through reactions involving 7-bromo-5-tert-butylisatins, showing the diverse chemical reactivity and potential applications of these derivatives in organic synthesis (Li et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 7-bromoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTLZTNNVUGEOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649980 | |
Record name | tert-Butyl 7-bromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-bromo-1H-indole-1-carboxylate | |
CAS RN |
868561-17-5 | |
Record name | tert-Butyl 7-bromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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